Product packaging for 3-Methoxybenzylphosphonic acid(Cat. No.:CAS No. 1263034-19-0)

3-Methoxybenzylphosphonic acid

Cat. No.: B3228389
CAS No.: 1263034-19-0
M. Wt: 202.14 g/mol
InChI Key: JZSAHUBCZHLLJF-UHFFFAOYSA-N
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Description

Significance of Phosphonic Acid Derivatives in Modern Chemical Research

Phosphonic acid derivatives have garnered significant attention across a multitude of scientific disciplines, including medicine, agriculture, and materials science. Their structural similarity to phosphates allows them to act as mimics and inhibitors of enzymes, leading to applications in drug development. semanticscholar.org In agriculture, they have been investigated as fungicides and plant growth regulators. acs.org Furthermore, their ability to coordinate with metal ions makes them valuable in the creation of hybrid materials, for surface functionalization, and in analytical chemistry. semanticscholar.orgacs.org The versatility of phosphonic acid derivatives also extends to their use as catalysts and as components in polymers for paints and adhesives. chemicalbook.com

Overview of Benzylphosphonic Acids as a Subclass of Interest

Benzylphosphonic acids are a specific subclass of phosphonic acids where a benzyl (B1604629) group is attached to the phosphorus atom. dntb.gov.ua This structural motif is of particular interest in medicinal chemistry. dntb.gov.ua Derivatives of benzylphosphonic acid have been explored for a range of biological activities, including potential antimicrobial, antiviral, and anticancer properties. acs.orgdntb.gov.ua The benzyl group provides a scaffold that can be readily modified with various functional groups, allowing for the fine-tuning of the molecule's properties and its interaction with biological targets. acs.orgdntb.gov.ua

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11O4P B3228389 3-Methoxybenzylphosphonic acid CAS No. 1263034-19-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxyphenyl)methylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11O4P/c1-12-8-4-2-3-7(5-8)6-13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSAHUBCZHLLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methoxybenzylphosphonic Acid and Its Derivatives

Strategies for Direct P-C Bond Formation

The creation of the P-C bond is the foundational step in the synthesis of benzylphosphonates. Several classical and modern catalytic methods are employed for this purpose.

Michaelis-Arbuzov Reactions of Phosphorus Esters

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. jk-sci.comwikipedia.org This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide, leading to the formation of a dialkyl alkylphosphonate. organic-chemistry.org In the context of 3-methoxybenzylphosphonic acid synthesis, this typically involves the reaction of a trialkyl phosphite, such as triethyl phosphite, with 3-methoxybenzyl halide.

The reaction proceeds via a nucleophilic attack of the phosphorus atom on the benzylic carbon of the 3-methoxybenzyl halide, forming a phosphonium (B103445) salt intermediate. Subsequent dealkylation of this intermediate by the halide ion yields the desired diethyl (3-methoxybenzyl)phosphonate. wikipedia.org The reactivity of the halide in this reaction generally follows the order I > Br > Cl. jk-sci.com While the classic Michaelis-Arbuzov reaction is often conducted at elevated temperatures, Lewis acid mediation, for instance with zinc iodide (ZnI2), can facilitate the reaction under milder conditions, even allowing for the direct conversion of benzylic alcohols to phosphonates. acs.orgorganic-chemistry.org

A notable variation is the alcohol-based Michaelis-Arbuzov reaction, which provides an environmentally more benign route by reacting the alcohol directly with the phosphite. For example, the reaction of 3-methoxybenzyl alcohol with triethyl phosphite can yield diethyl 3-methoxybenzylphosphonate. rsc.org

Table 1: Examples of Michaelis-Arbuzov Reactions for Benzylphosphonate Synthesis

Starting MaterialReagentProductCatalyst/ConditionsReference
3-Methoxybenzyl halideTriethyl phosphiteDiethyl (3-methoxybenzyl)phosphonateHeat google.com
3-Methoxybenzyl alcoholTriethyl phosphiteDiethyl (3-methoxybenzyl)phosphonaten-Bu4NI, 125 °C rsc.org
Benzyl (B1604629) alcoholTriethyl phosphiteDiethyl benzylphosphonateZnI2, reflux acs.org

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of P-C bonds, offering a milder alternative to the traditional Michaelis-Arbuzov reaction. The Hirao reaction, a palladium-catalyzed cross-coupling of dialkyl phosphites with aryl halides, is a prominent example. nih.gov This methodology has been refined to improve catalyst efficiency and substrate scope. nih.gov

The synthesis of aryl and heteroaryl phosphonates can be achieved using a catalyst system such as Pd(OAc)2 with a ferrocene-based ligand like 1,1′-bis(diphenylphosphino)ferrocene (dppf). nih.gov These reactions can be successful with a variety of substrates that may not perform well under traditional Hirao conditions. nih.gov The mechanism generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the dialkyl phosphite and reductive elimination to afford the aryl phosphonate (B1237965). acs.orgresearchgate.net

Various palladium sources, including Pd(OAc)2, Pd(PPh3)4, and Pd(dba)2, can be employed, and the choice of ligand is crucial for catalytic efficiency. acs.orgmagtech.com.cn These methods have been successfully applied to the synthesis of a wide range of organophosphorus compounds. magtech.com.cnresearchgate.net

Table 2: Palladium-Catalyzed Synthesis of Phosphonates

Aryl HalidePhosphorus ReagentCatalyst SystemProductReference
Aryl/Heteroaryl HalidesDialkyl phosphitePd(OAc)2/dppfAryl/Heteroaryl phosphonate nih.gov
IodobenzeneDiethyl H-phosphonatePd(OAc)2/PPh3Diethyl phenylphosphonate acs.org
Benzyl halidesH-phosphonate diestersPd(OAc)2/XantphosBenzylphosphonate diesters organic-chemistry.org

Pudovik Reaction and Related Additions

The Pudovik reaction involves the addition of a dialkyl phosphite to an imine or a carbonyl compound, providing a route to α-amino- or α-hydroxyphosphonates, respectively. wikipedia.org When an aldehyde like 3-methoxybenzaldehyde (B106831) is used, the reaction with a dialkyl phosphite in the presence of a base catalyst yields an α-hydroxybenzylphosphonate. nih.gov

This reaction can be catalyzed by various bases, and solvent-free conditions have also been explored to enhance its efficiency and environmental friendliness. nih.gov For instance, the reaction of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) with dialkyl or diaryl phosphites in the presence of tetramethyl guanidine (B92328) as a catalyst produces α-aminophosphonates when an amine is also present. orientjchem.orgresearchgate.net The synthesis of α-hydroxy-3-methoxybenzylphosphonates has been reported, which can then be further functionalized. acs.org

Mannich-Type Condensation Approaches

The Mannich reaction is a three-component condensation involving an aldehyde, an amine (primary or secondary) or ammonia, and a compound with an acidic proton. lscollege.ac.inwikipedia.org A variation of this, the Kabachnik-Fields reaction, is particularly relevant for the synthesis of α-aminophosphonates. researchgate.netrsc.org This reaction condenses an aldehyde, an amine, and a dialkyl phosphite in a one-pot synthesis. researchgate.net

These reactions can be catalyzed by acids or bases and provide a direct route to α-aminoalkylphosphonic acid derivatives. organic-chemistry.org The phospha-Mannich reaction, which involves the reaction of phosphinous acids or their derivatives with imines or their precursors, also leads to compounds with a P(O)-C-N linkage. researchgate.net The use of these methods allows for the introduction of an amino group at the benzylic position, leading to derivatives of this compound with potential biological activities. ias.ac.in

Direct Phosphorylation with Phosphorous Acid

Direct phosphorylation methods offer a more atom-economical approach to phosphonic acids. While the direct phosphorylation of alcohols with phosphorous acid itself can be challenging, various activating agents and catalytic systems have been developed to facilitate this transformation. nih.govnih.gov For instance, N-bromosuccinimide (NBS) can promote the direct phosphorylation of alcohols with P(O)-H compounds at room temperature without the need for a metal catalyst. sioc-journal.cn

Post-Synthetic Functional Group Transformation to the Phosphonic Acid Moiety

The majority of the synthetic routes described above yield phosphonate esters. The final step to obtain the desired this compound is the hydrolysis of these esters. This dealkylation can be achieved under acidic or basic conditions. nih.gov

A common method involves refluxing the phosphonate ester with a concentrated aqueous acid, such as hydrochloric acid (HCl). nih.gov Microwave-assisted hydrolysis using equimolar amounts of HCl has been shown to be a highly efficient and "green" method, leading to high yields of the phosphonic acid with a simple work-up. rsc.org

Alternatively, silyl (B83357) halides, such as trimethylsilyl (B98337) bromide or iodide, are frequently used for the cleavage of phosphonate esters under non-aqueous conditions. The choice of deprotection method depends on the other functional groups present in the molecule to avoid unwanted side reactions. Brønsted acids like trifluoromethanesulfonic acid (TfOH) have also been utilized to catalyze the hydrolysis of a range of phosphonates. organic-chemistry.orgacs.org

Hydrolysis of Phosphonate Esters: Acidic and Non-Acidic Methods

The cleavage of the P-O-C ester bond in phosphonate diesters to yield the corresponding phosphonic acid is a fundamental and widely applied transformation. This can be achieved under both acidic and non-acidic conditions.

Acidic Hydrolysis:

Acid-catalyzed hydrolysis is a conventional and robust method for the preparation of phosphonic acids from their dialkyl or diaryl esters. nih.govnih.gov The most common approach involves refluxing the phosphonate ester with a concentrated aqueous solution of a strong acid, typically hydrochloric acid (HCl). nih.govnih.gov The reaction proceeds in a stepwise manner, with the hydrolysis of the two ester groups occurring consecutively. nih.gov The use of concentrated HCl (e.g., 35-37%) at elevated temperatures for periods ranging from one to twelve hours is a general procedure. nih.gov Following the reaction, the excess acid and water can be conveniently removed by distillation, often with the aid of an azeotropic solvent like toluene (B28343) to eliminate residual water. nih.gov While effective, these harsh conditions may not be suitable for molecules containing acid-sensitive functional groups. nih.govbeilstein-journals.org

A "wet" process catalyzed by trifluoromethyl sulfonic acid (TfOH) at 140 °C in the presence of water has also been developed for the hydrolysis of a range of alkyl-, alkenyl-, and aryl-substituted phosphonates. acs.orgorganic-chemistry.org This method provides good yields of the corresponding phosphonic acids. acs.orgorganic-chemistry.org The hydrolysis of dialkyl α-hydroxybenzylphosphonates under acidic conditions has been studied kinetically, revealing a two-step process where the cleavage of the second ester bond is the rate-determining step. mdpi.com

Non-Acidic Methods:

To circumvent the often harsh conditions of acidic hydrolysis, several non-acidic methods have been developed. These are particularly valuable for the dealkylation of phosphonate esters in substrates bearing sensitive functionalities. One prominent method involves the use of trimethylsilyl halides, such as bromotrimethylsilane (B50905) (TMSBr), in a process often referred to as the McKenna procedure. nih.govbeilstein-journals.org This two-step reaction involves the silylation of the phosphonate ester, followed by methanolysis or hydrolysis to afford the phosphonic acid. nih.govbeilstein-journals.orgd-nb.info This method is known for its mild reaction conditions. nih.govbeilstein-journals.org

The reaction with TMSBr proceeds through the formation of a silylated intermediate, which is then readily cleaved by an alcohol, most commonly methanol (B129727). nih.govd-nb.info The use of methanol is often preferred over water for the second step as the resulting byproducts, methoxytrimethylsilane (B155595) and excess methanol, are more volatile than water, simplifying purification. nih.gov This method has been successfully employed for the synthesis of various functionalized phosphonic acids, including those with heterocyclic moieties that would not tolerate strong acidic conditions. nih.govbeilstein-journals.org

Hydrogenolysis of Benzyl Phosphonates

An alternative strategy for the deprotection of phosphonate esters under neutral conditions is the hydrogenolysis of benzyl phosphonates. nih.govbeilstein-journals.org This method is particularly advantageous as the benzyl groups can be selectively removed in the presence of other functional groups that might be susceptible to acidic or basic hydrolysis. The reaction is typically carried out using a palladium on charcoal (Pd/C) catalyst in the presence of hydrogen gas. nih.govbeilstein-journals.orgresearchgate.net

This technique allows for the preparation of phosphonic acids from their corresponding dibenzyl phosphonate precursors. nih.govbeilstein-journals.org It is also possible to achieve the synthesis of mono-hydrolyzed phosphonates when a monoalkyl-monobenzyl phosphonate is subjected to hydrogenolysis. nih.govbeilstein-journals.org The synthesis of phosphonic acids from diphenyl phosphonates can also be accomplished via hydrogenation using Adam's catalyst (PtO₂). nih.govbeilstein-journals.org

Transsilylation/Methanolysis Procedures

The transsilylation/methanolysis procedure, widely known as the McKenna reaction, is a cornerstone for the mild dealkylation of dialkyl phosphonates to their corresponding phosphonic acids. beilstein-journals.orgresearchgate.netrsc.org This two-step process offers a significant advantage over harsh acidic hydrolysis, especially for substrates with sensitive functional groups. beilstein-journals.orgd-nb.info

The reaction is initiated by treating the dialkyl phosphonate with bromotrimethylsilane (TMSBr). beilstein-journals.orgd-nb.info This leads to the formation of a bis(trimethylsilyl) phosphonate intermediate. Subsequent treatment of this intermediate with methanol, in a step referred to as methanolysis, yields the final phosphonic acid. nih.govbeilstein-journals.orgd-nb.info The byproducts of this reaction, trimethylsilanol (B90980) and hexamethyldisiloxane (B120664) from the first step and methoxytrimethylsilane from the second, are volatile, which simplifies the purification of the final product. nih.govd-nb.info

The mechanism involves the nucleophilic attack of the phosphoryl oxygen on the silicon atom of TMSBr. nih.gov This method has proven to be highly effective and is often the preferred route for preparing a wide array of phosphonic acids, particularly when other methods are incompatible with the molecular structure. nih.govd-nb.info

Synthesis of Precursor Esters and Chemically Modified Analogues

The synthesis of this compound and its derivatives relies heavily on the initial preparation of suitable precursor esters. These esters not only serve as the direct precursors to the final acid but also provide a platform for further chemical modifications, allowing for the introduction of diverse functionalities at various positions of the molecule.

Preparation of Diethyl 3-Methoxybenzylphosphonate and Related Esters

The Michaelis-Arbuzov reaction is a fundamental and widely utilized method for the formation of the carbon-phosphorus bond, essential for the synthesis of phosphonate esters like diethyl 3-methoxybenzylphosphonate. researchgate.netrsc.orggoogle.com This reaction typically involves the reaction of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide. researchgate.netrsc.org For the synthesis of diethyl 3-methoxybenzylphosphonate, 3-methoxybenzyl bromide or chloride is reacted with triethyl phosphite. researchgate.netgoogle.com The reaction can also be mediated by Lewis acids when using arylmethyl alcohols and triethyl phosphite. organic-chemistry.org

An alternative approach involves a palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. organic-chemistry.orgpsu.edu This method offers a different synthetic route and can be advantageous in certain cases. psu.edu For instance, the use of a Pd(OAc)₂/Xantphos catalyst system has been shown to be effective. organic-chemistry.org

Derivatization at the α-Carbon and Aromatic Ring

Further functionalization of the 3-methoxybenzylphosphonate scaffold can be achieved by introducing substituents at the α-carbon (the carbon atom adjacent to the phosphorus) and on the aromatic ring.

α-Carbon Derivatization:

The α-carbon of benzylphosphonates can be functionalized through various reactions. For example, α-hydroxy-benzylphosphonates can be synthesized and subsequently modified. nih.govmdpi.comacs.orgacs.org The hydroxyl group can be acylated or sulfonylated, providing access to a range of derivatives. nih.govmdpi.comacs.orgacs.org In some instances, the reaction of α-hydroxy-benzylphosphonates with sulfonyl chlorides can lead to the formation of α-chlorophosphonates, particularly with certain substituents on the aromatic ring. nih.govacs.orgacs.org The α-position of benzyl amines can also be functionalized using engineered enzymes. nih.gov

Aromatic Ring Derivatization:

Modifications to the aromatic ring of 3-methoxybenzylphosphonate can be introduced either by starting with a pre-functionalized benzyl halide or by performing electrophilic aromatic substitution on the benzylphosphonate itself. The presence of the methoxy (B1213986) group and the phosphonate methyl group will direct incoming electrophiles to specific positions on the aromatic ring. For example, further methoxylation or introduction of other substituents can be envisioned.

Application of Phase Transfer Catalysis in Synthesis

Phase transfer catalysis (PTC) has emerged as a powerful tool in organic synthesis, including the preparation of phosphonate esters. researchgate.nettandfonline.com This technique facilitates reactions between reactants located in different phases (e.g., a solid and a liquid, or two immiscible liquids) by employing a phase transfer catalyst, which is typically a quaternary ammonium (B1175870) or phosphonium salt. researchgate.netpsu.edu

In the context of phosphonate synthesis, PTC can be applied to the Michaelis-Becker reaction, which involves the reaction of a sodium salt of a dialkyl phosphite with an alkyl halide. researchgate.net PTC has been used for the synthesis of polymeric phosphonates from chloromethyl-polystyrene-divinylbenzene. researchgate.net The use of solid-liquid phase transfer catalysis has been described for the alkylation of diethyl N-(diphenylmethylene)aminomethylphosphonate. thieme-connect.com This methodology can offer advantages such as milder reaction conditions, improved yields, and greater selectivity. researchgate.net

Reaction Mechanisms and Pathways

The reactivity of this compound and its derivatives is governed by the interplay of its constituent parts. The phosphorus center, the benzylic carbon, and the aromatic ring all present sites for chemical attack and transformation, leading to a variety of reaction pathways.

Nucleophilic Attack at Phosphorus and Carbon Centers

Nucleophilic substitution reactions can occur at both the phosphorus atom and the benzylic carbon of this compound derivatives. The specific site of attack is dependent on the nature of the substrate, the nucleophile, and the reaction conditions.

In derivatives such as phosphonyl chlorides, the phosphorus atom is highly electrophilic and susceptible to attack by nucleophiles like alcohols or amines to form esters or amides, respectively. This follows the general mechanism of nucleophilic acyl substitution, which proceeds via a tetrahedral intermediate. masterorganicchemistry.comlibretexts.orguomustansiriyah.edu.iq

The benzylic carbon, situated between the phenyl ring and the phosphonate group, can also be a site for nucleophilic attack, particularly after activation. For instance, the palladium-catalyzed α-arylation of benzylic phosphonates involves the deprotonation of the benzylic carbon to form a nucleophilic carbanion. This carbanion then attacks an aryl halide. Studies on diisopropyl 4-methoxybenzylphosphonate have shown that it can be successfully coupled with various aryl bromides, although it may require longer reaction times or higher temperatures compared to unsubstituted benzylphosphonate, likely due to the slightly lower acidity of its benzylic protons. acs.org

Furthermore, in derivatives like α-hydroxy-3-methoxybenzylphosphonates, the hydroxyl group can be converted into a good leaving group (e.g., a mesylate). Subsequent reaction with a nucleophile can lead to substitution at the benzylic carbon. For diethyl α-mesyloxy-3-methoxybenzylphosphonate, quantum chemical calculations have been performed to understand the energetics of forming a potential carbocation intermediate at the benzylic position during substitution reactions. acs.org

Hydrolytic Stability and Cleavage Reactions

The hydrolytic stability of this compound and its esters is a critical aspect of its chemistry. The P-C bond is generally stable under many conditions, but the ester groups of phosphonates can be cleaved under acidic or basic conditions. nih.govnih.gov

Acid-catalyzed hydrolysis of dialkyl phosphonates is a common method for obtaining the corresponding phosphonic acid. nih.govucalgary.cad-nb.infolibretexts.org The reaction typically involves heating the ester with a strong acid like concentrated hydrochloric acid. The mechanism begins with the protonation of the phosphoryl oxygen, which makes the phosphorus atom more electrophilic and susceptible to attack by water. ucalgary.ca Studies on related phenylethylphosphonates have indicated that electron-donating substituents on the phenyl ring, such as a methoxy group, can increase the rate of hydrolysis compared to electron-withdrawing groups. acs.org

Basic hydrolysis, or saponification, is also an effective method for cleaving phosphonate esters, proceeding through nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. libretexts.org

Beyond the phosphonate group, the methoxybenzyl moiety itself can undergo cleavage. The p-methoxybenzyl (PMB) group, for example, is known to be cleaved via oxidation, often using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). total-synthesis.com This proceeds through the formation of a stabilized carbocation at the benzylic position, facilitated by the electron-donating nature of the methoxy group. total-synthesis.com

Reactivity of the P-H Bond in Precursors

The synthesis of this compound and its derivatives often involves precursors containing a reactive phosphorus-hydrogen (P-H) bond, typically dialkyl phosphites. The Pudovik reaction is a key transformation that utilizes this reactivity. wikipedia.orgmdpi.com In this reaction, the P-H bond of a dialkyl phosphite adds across a carbon-heteroatom double bond, such as the carbonyl group of an aldehyde or the C=N bond of an imine. wikipedia.org

For the synthesis of α-hydroxy-3-methoxybenzylphosphonate, 3-methoxybenzaldehyde is reacted with a dialkyl phosphite. The reaction is typically catalyzed by a base, which deprotonates the phosphite to generate a potent phosphorus-centered nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation yields the α-hydroxyphosphonate. rsc.org

A related and powerful method is the Kabachnik-Fields reaction, a three-component condensation of an aldehyde (like 3-methoxybenzaldehyde), an amine, and a dialkyl phosphite to generate α-aminophosphonates. wikipedia.orgresearchgate.net The reaction can proceed through the initial formation of an imine from the aldehyde and amine, followed by the Pudovik-type addition of the phosphite. wikipedia.org

Derivatization and Functionalization Reactions

This compound can be chemically modified at two primary locations: the phosphonic acid group and the methoxybenzyl moiety. These transformations allow for the synthesis of a wide array of derivatives with tailored properties.

Reactions Involving the Phosphonic Acid Group

The phosphonic acid group, with its two acidic protons, is a prime site for derivatization. The most common transformation is esterification to form phosphonate mono- or di-esters.

Esterification: The Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a standard method. ucalgary.caathabascau.ca More sophisticated methods provide greater control and milder conditions. For example, phosphonic acids can be selectively converted to monoesters by reacting them with orthoesters at controlled temperatures (e.g., 30°C). nih.gov The formation of diesters can be achieved by using an excess of the orthoester at higher temperatures (e.g., 90°C). nih.gov Carbodiimide reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of an alcohol and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are also highly effective for esterifying carboxylic acids and can be applied to phosphonic acids. orgsyn.org

Table 1: Selected Methods for the Esterification of Phosphonic Acids
Reagent(s)Product TypeTypical ConditionsReference
Alcohol, Acid Catalyst (e.g., H₂SO₄)DiesterReflux athabascau.ca
Trialkyl Orthoacetate (e.g., Triethyl Orthoacetate)Monoester1 equiv. acid, 3 equiv. orthoester, 30°C, 24h nih.gov
Trialkyl Orthoacetate (Excess)DiesterExcess orthoester, 90°C nih.gov
Alcohol, DCC, DMAPDiesterRoom Temperature orgsyn.org

Modifications of the Methoxybenzyl Moiety

The methoxybenzyl portion of the molecule offers two main sites for functionalization: the methoxy group itself and the aromatic ring.

Demethylation: The ether linkage of the methoxy group can be cleaved to yield the corresponding 3-hydroxybenzylphosphonic acid. This is a common transformation in synthetic chemistry, often employed when the methoxy group serves as a protecting group for a phenol. Strong Lewis acids are particularly effective for this purpose. Boron tribromide (BBr₃) is a powerful reagent that readily cleaves aryl methyl ethers, typically by forming a complex at the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. orgsyn.orgchem-station.com The reaction is often performed at low temperatures (-78°C to 0°C). chem-station.com Other reagents like aluminum chloride (AlCl₃) or strong Brønsted acids such as 47% hydrobromic acid (HBr) at high temperatures can also achieve O-demethylation. chem-station.comgoogle.com

Table 2: Reagents for O-Demethylation of Methoxyarenes
ReagentTypical ConditionsMechanism TypeReference
Boron Tribromide (BBr₃)CH₂Cl₂, -78°C to r.t.Lewis Acid Mediated chem-station.com
Aluminum Chloride (AlCl₃)CH₂Cl₂ or MeCN, heatLewis Acid Mediated chem-station.com
Hydrobromic Acid (47% aq. HBr)Heat (~130°C), +/- Acetic AcidBrønsted Acid Mediated chem-station.com

Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution (SₑAr). wikipedia.orglibretexts.org This means that electrophiles will preferentially add to the positions ortho (C2, C6) and para (C4) to the methoxy group on the benzene (B151609) ring. The phosphonomethyl group (-CH₂PO(OH)₂) is generally considered to be a deactivating, meta-directing group if it were directly attached to the ring. However, due to the insulating CH₂ spacer, its electronic effect on the ring is primarily a weak, deactivating inductive effect. Therefore, the strong activating and directing effect of the methoxy group dominates. vaia.com Standard electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation can be expected to occur primarily at the C2, C4, and C6 positions of the 3-methoxybenzyl moiety. wikipedia.orgsavemyexams.com

Selective Functionalization at the Benzylic Position

The selective functionalization of the benzylic position of this compound and its derivatives represents a key strategy for the synthesis of novel compounds with potential applications in various fields of chemistry and materials science. Research in this area has largely focused on the introduction of a hydroxyl group at the benzylic carbon, which can then be further transformed into other functional groups. This two-step approach, involving the formation of an α-hydroxy derivative followed by its activation and substitution, allows for a range of chemical modifications.

Studies have demonstrated the successful functionalization of the diethyl ester of this compound. The initial step typically involves the formation of diethyl α-hydroxy-3-methoxybenzylphosphonate. This intermediate serves as a versatile precursor for subsequent reactions at the benzylic position.

A prominent example of selective functionalization is the mesylation of the hydroxyl group in diethyl α-hydroxy-3-methoxybenzylphosphonate. This reaction converts the hydroxyl group into a good leaving group, the mesyloxy group, thus facilitating nucleophilic substitution reactions at the benzylic carbon.

Research has shown that the reaction of diethyl α-hydroxy-3-methoxybenzylphosphonate with methanesulfonyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like toluene, proceeds efficiently to yield diethyl α-methanesulfonyloxy-3-methoxybenzylphosphonate. nih.govacs.org This transformation is a critical step in enabling further functionalization.

Table 1: Mesylation of Diethyl α-Hydroxy-3-methoxybenzylphosphonate nih.govacs.orgmdpi.com

ReactantReagentsSolventTemperatureYield (%)
Diethyl α-hydroxy-3-methoxybenzylphosphonateMethanesulfonyl chloride, TriethylamineToluene25 °C79-80

The resulting diethyl α-methanesulfonyloxy-3-methoxybenzylphosphonate is a reactive intermediate that can undergo nucleophilic substitution with various reagents. For instance, it has been utilized in the Michaelis-Arbuzov reaction with triethyl phosphite to synthesize the corresponding bisphosphonate. mdpi.com This reaction demonstrates the utility of the mesylated intermediate for creating new carbon-phosphorus bonds at the benzylic position.

Table 2: Nucleophilic Substitution of Diethyl α-Methanesulfonyloxy-3-methoxybenzylphosphonate mdpi.com

ReactantReagentProductReaction Conditions
Diethyl α-methanesulfonyloxy-3-methoxybenzylphosphonateTriethyl phosphiteDiethyl α-(diethylphosphono)-3-methoxybenzylphosphonateNot specified

These studies highlight a reliable method for the selective functionalization at the benzylic position of this compound derivatives, proceeding through an α-hydroxy intermediate. The ability to introduce a range of substituents via nucleophilic displacement of the mesyloxy group opens avenues for the synthesis of a diverse library of compounds for further investigation.

Table of Compound Names

Table 2: List of Chemical Compounds

Advanced Spectroscopic Characterization and Structural Elucidation

Solid-State Structural Analysis via X-ray Crystallography

As of this writing, a detailed single-crystal X-ray diffraction study for 3-Methoxybenzylphosphonic acid is not available in the public domain. However, the anticipated solid-state structure can be inferred from the known crystal structures of analogous compounds, such as benzylphosphonic acid and its derivatives.

It is expected that this compound would crystallize in a hydrogen-bonded network. The phosphonic acid groups are potent hydrogen bond donors (P-O-H) and acceptors (P=O). In the solid state, these groups typically form extensive intermolecular hydrogen bonds, often leading to the formation of layered or three-dimensional supramolecular architectures. Molecules would likely arrange into dimers or polymeric chains via O-H···O=P hydrogen bonds.

Solution-State Spectroscopic Characterization (beyond identification)

In solution, spectroscopic methods probe the molecule's structure and the electronic environment of its constituent atoms, averaged over the rapid conformational changes that occur in this state.

NMR spectroscopy is a cornerstone for the structural elucidation of this compound in solution. The combination of ¹H, ¹³C, and ³¹P NMR provides a comprehensive picture of the molecular connectivity and environment. The following table summarizes the expected chemical shifts (δ) in a typical deuterated solvent like DMSO-d₆, where the acidic protons are observable.

Table 1: Predicted NMR Spectroscopic Data for this compound in DMSO-d₆
NucleusGroupPredicted Chemical Shift (ppm)Expected Multiplicity & Coupling Constants (J)
¹H NMRP-CH₂~ 3.0 - 3.2Doublet, ²JP-H ≈ 20-22 Hz
O-CH₃~ 3.7 - 3.8Singlet
Ar-H~ 6.8 - 7.3Complex Multiplets
P-(OH)₂~ 10.0 - 12.0Broad Singlet
¹³C NMRP-CH₂~ 35 - 40Doublet, ¹JP-C ≈ 130-140 Hz
O-CH₃~ 55 - 56Singlet
Ar-C~ 112 - 140Singlets and Doublets (due to ²JP-C, ³JP-C)
Ar-C-O~ 159 - 160Singlet
Ar-C-CH₂~ 140 - 142Doublet, ²JP-C ≈ 5-10 Hz
³¹P NMR-PO(OH)₂~ 20 - 25Triplet (proton-coupled), Broad Singlet (proton-decoupled)

The most characteristic feature in the ¹H NMR spectrum is the methylene (B1212753) (CH₂) protons, which appear as a doublet due to coupling with the phosphorus nucleus. Similarly, in the ¹³C NMR spectrum, the methylene carbon and the aromatic carbon attached to it are split into doublets by the phosphorus atom. The ³¹P NMR spectrum would show a single resonance, confirming the presence of a single phosphorus environment.

IR spectroscopy is highly effective for identifying the key functional groups within the this compound molecule. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of its specific bonds.

Table 2: Expected Infrared Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeIntensityFunctional Group
3000 - 2500O-H stretchBroad, StrongPhosphonic Acid (Hydrogen-bonded)
3100 - 3010C-H stretchMediumAromatic Ring
2960 - 2850C-H stretchMediumMethylene & Methyl
1600, 1480C=C stretchMediumAromatic Ring
1250 - 1150P=O stretchStrongPhosphonic Acid
1260, 1040C-O stretchStrongAryl Ether (Methoxy)
1050 - 950P-O(H) stretchStrongPhosphonic Acid

The IR spectrum is dominated by a very broad and intense absorption in the 3000-2500 cm⁻¹ region, which is characteristic of the strongly hydrogen-bonded O-H groups of the phosphonic acid. The P=O stretching vibration gives rise to a strong band around 1250-1150 cm⁻¹, while the P-O(H) single bonds also produce strong absorptions in the fingerprint region.

Surface-Adsorption and Monolayer Characterization

The phosphonic acid group is an excellent anchor for binding to a variety of metal oxide surfaces, enabling the formation of self-assembled monolayers (SAMs). The characterization of these monolayers provides insight into surface binding, elemental composition, and molecular orientation.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top few nanometers of a material. When this compound forms a monolayer on an oxide substrate (e.g., TiO₂, Al₂O₃, or ZnO), XPS can confirm its attachment and probe the binding mechanism.

An XPS survey scan would show peaks for carbon (C 1s), oxygen (O 1s), and phosphorus (P 2p), along with signals from the underlying substrate. High-resolution spectra of these regions would provide detailed chemical state information.

P 2p Spectrum: The binding energy of the P 2p peak (typically ~133-134 eV) would confirm the presence of a phosphonate (B1237965) species. A single peak suggests a uniform binding environment.

O 1s Spectrum: This region is complex, showing contributions from the oxide substrate, the P=O and P-O-H groups of the acid, and the methoxy (B1213986) group. Upon binding to a metal oxide (M-O) surface, the formation of P-O-M bonds would be indicated by a new component in the O 1s spectrum at a characteristic binding energy.

C 1s Spectrum: The C 1s spectrum can be deconvoluted into components representing the C-C/C-H bonds of the aromatic ring, the C-P bond of the methylene bridge, and the C-O bond of the methoxy group. This confirms that the entire molecule is present on the surface and has not fragmented.

Analysis of these spectra helps distinguish between different binding modes (monodentate, bidentate, or tridentate) of the phosphonic acid group to the surface.

Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) is a specialized IR technique that is highly sensitive to the vibrational modes of molecular monolayers on reflective surfaces. nrel.gov Crucially, it provides information on the orientation of the adsorbed molecules. According to the surface selection rule for metals, only vibrational modes with a dipole moment component perpendicular to the surface are strongly detected.

For a monolayer of this compound, PM-IRRAS can determine the tilt angle of the benzyl (B1604629) group relative to the surface normal. Studies on analogous molecules like benzylphosphonic acid (BnPA) show that the orientation of the aromatic ring can be deduced by analyzing the relative intensities of the out-of-plane and in-plane C-H and C=C vibrational modes of the ring. du.edu

If the 3-methoxybenzyl group stands upright on the surface, the out-of-plane bending modes would be weak or absent, while the in-plane stretching modes would be strong. Conversely, if the molecule lies flat, the out-of-plane modes would be enhanced. This analysis allows for a detailed model of the SAM's structure, which is critical for applications in molecular electronics and surface functionalization.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 3-Methoxybenzylphosphonic acid at the atomic level. These calculations can predict the molecule's stable geometric structure, electron distribution, and orbital energies.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. researchgate.netresearchgate.netstackexchange.com It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like this compound.

ParameterTypical Calculated Value (Å)Methodology
P=O Bond Length~1.50DFT/B3LYP
P-OH Bond Length~1.55DFT/B3LYP
P-C Bond Length~1.83DFT/B3LYP
C-O (methoxy) Bond Length~1.37DFT/B3LYP

This table presents typical bond lengths for phosphonic acid and methoxy-aromatic moieties calculated using DFT methods, providing an approximation for this compound.

Semi-Empirical Methods for Large Systems

For very large molecular systems, such as this compound interacting with a polymer or a biological macromolecule, full DFT calculations can become computationally prohibitive. In such cases, semi-empirical methods offer a faster alternative. uni-muenchen.dewikipedia.org These methods are based on the Hartree-Fock formalism but incorporate several approximations, such as the Neglect of Diatomic Differential Overlap (NDDO), to reduce the number of integrals that need to be calculated. wikipedia.orgmpg.de

Methods like AM1 (Austin Model 1), PM3 (Parametric Model number 3), and DFTB (Density-Functional Tight-Binding) use parameters derived from experimental or high-level ab initio data to compensate for the approximations made. nih.govresearchgate.net While less accurate than DFT for small molecules, they are invaluable for exploring the conformational landscape of large systems or for performing molecular dynamics simulations over longer timescales. wikipedia.orgnih.gov For example, a semi-empirical approach could be used to model the initial binding orientation of this compound to a large protein surface before refining the interaction site with more accurate DFT calculations.

HOMO-LUMO Analysis and Molecular Electrostatic Potential Mapping

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. wikipedia.org A small gap suggests the molecule is more reactive and easily polarizable, while a large gap indicates high stability. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed over the phosphonic acid group and the aromatic system.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.netnih.gov It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates electron-rich, negative potential regions (prone to electrophilic attack), while blue indicates electron-deficient, positive potential regions (prone to nucleophilic attack). wolfram.comresearchgate.net In an MEP map of this compound, the acidic protons of the phosphonic acid group would appear as strongly positive (blue) regions, while the oxygen atoms of the phosphonic and methoxy (B1213986) groups would be regions of high negative potential (red). This analysis is crucial for predicting sites of hydrogen bonding and other non-covalent interactions. researchgate.netnih.gov

ParameterDefinitionSignificance for Reactivity
EHOMOEnergy of Highest Occupied Molecular OrbitalIndicates electron-donating ability
ELUMOEnergy of Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)ΔE = ELUMO - EHOMOSmall gap implies high reactivity; large gap implies high stability nih.gov
Chemical Hardness (η)η ≈ (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution researchgate.net

This table defines key parameters derived from HOMO-LUMO analysis and their relevance to chemical reactivity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. mit.edu By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the potential energy surface of a reaction. This approach allows for the determination of activation energies, which are critical for predicting reaction rates and understanding why certain reaction pathways are favored over others.

For this compound, computational modeling could be used to elucidate mechanisms of reactions such as its synthesis, esterification, or deprotonation. For example, in the McKenna reaction, which converts phosphonate (B1237965) esters to phosphonic acids using bromotrimethylsilane (B50905), DFT calculations could model the silyldealkylation steps, identifying the transition state structures and confirming the reaction pathway. mdpi.com This predictive capability allows chemists to screen potential reactions and conditions virtually, guiding experimental work and saving significant resources. mit.edu

Prediction of Intermolecular Interactions and Self-Assembly Properties

The phosphonic acid group is a strong hydrogen bond donor and acceptor, meaning it plays a dominant role in the intermolecular interactions of this compound. Computational methods can predict how these molecules interact with each other. It is well-established that phosphonic acids readily form strong, hydrogen-bonded dimers in the solid state and in non-polar solvents.

Molecular Dynamics (MD) simulations can be used to model the behavior of many this compound molecules over time. rsc.orgkaust.edu.sa These simulations can predict how the molecules will arrange themselves in solution or in the solid state, providing insights into self-assembly processes. kaust.edu.sa For instance, MD simulations could show the formation of hydrogen-bonded networks or the aggregation of the aromatic rings due to π-π stacking interactions. Such simulations are crucial for understanding crystallization processes and the formation of ordered structures like self-assembled monolayers (SAMs). rsc.org

Theoretical Modeling of Surface Adsorption and Grafting Reactions

Phosphonic acids are widely used as anchoring groups to modify the surfaces of metal oxides like titania (TiO₂), alumina (Al₂O₃), and zinc oxide (ZnO). acs.orgmdpi.com Theoretical modeling, primarily using periodic DFT calculations, is essential for understanding the nature of the bond between the phosphonic acid and the surface.

Applications in Materials Science and Catalysis

Coordination Chemistry and Metal Phosphonate (B1237965) Architectures

No research detailing the synthesis or characterization of MOFs incorporating 3-Methoxybenzylphosphonic acid as a ligand could be located.

There is no available information on the formation of coordination polymers or hybrid inorganic-organic materials specifically utilizing this compound.

Surface Functionalization and Interface Engineering for Advanced Materials

The phosphonic acid group is a robust anchor for binding to a variety of metal oxide surfaces, making this compound a suitable candidate for surface functionalization and the engineering of interfacial properties in advanced materials.

Phosphonic acids are known to form dense and highly ordered self-assembled monolayers (SAMs) on various metal oxide substrates, including zinc oxide (ZnO), titanium dioxide (TiO₂), and zirconium dioxide (ZrO₂) nih.govpsu.edu. The formation of these SAMs is driven by the strong interaction between the phosphonic acid headgroup and the metal oxide surface. This interaction typically involves the condensation of the P-OH groups with the surface hydroxyl groups of the metal oxide, leading to the formation of stable M-O-P bonds researchgate.net. The binding can occur in monodentate, bidentate, or tridentate configurations rsc.org.

A significant application of phosphonic acid-based SAMs is the ability to tune the work function (WF) of materials, which is a critical parameter in organic electronic devices like solar cells and light-emitting diodes (LEDs). The deposition of a molecular dipole layer at the surface can shift the electrostatic potential and, consequently, the work function sigmaaldrich.com.

Research on substituted benzylphosphonic acids has demonstrated their effectiveness in modifying the work function of zinc oxide (ZnO), a transparent conductive oxide. The magnitude and direction of the work function shift are dependent on the dipole moment of the phosphonic acid molecule bohrium.comaip.orgsemanticscholar.org. Specifically, a methoxy-substituted phenylphosphonate (H3CO-phenyl phosphonate), which has a positive dipole moment with the positive pole pointing away from the surface, has been shown to lower the work function of ZnO by approximately 350 meV nih.gov. Conversely, phosphonates with electron-withdrawing groups and negative dipoles, such as NC-phenyl phosphonate, increase the work function nih.gov.

This tunability allows for the engineering of the energy level alignment at the interface between the electrode and the active organic layer, thereby improving charge injection or extraction efficiency. The relationship between the substituent on the phenyl ring of the phosphonic acid and the resulting work function of a ZnO surface is summarized in the table below.

Modifying MoleculeSubstituentCalculated Dipole Moment (Debye)Measured Work Function of Modified ZnO (eV)Work Function Shift from Bare ZnO (eV)
Benzylphosphonic acid (BPA)-H-0.354.35+0.25
4-Methoxybenzylphosphonic acid-OCH₃-0.894.10-0.20
4-Fluorobenzylphosphonic acid-F+0.524.75+0.65
4-(Trifluoromethyl)benzylphosphonic acid-CF₃+1.465.20+1.10
4-Cyanobenzylphosphonic acid-CN+2.135.65+1.55

Note: The data presented is based on findings for various substituted benzylphosphonic acids on ZnO surfaces and serves to illustrate the principle of work function tuning. The exact values for this compound may vary.

Phosphonic acids are effective stabilizing agents for metal oxide nanoparticles in both nonpolar and aqueous environments researchgate.netacs.org. The phosphonate headgroup provides a strong anchor to the nanoparticle surface, while the organic tail, in this case, the methoxybenzyl group, extends into the solvent, providing steric or electrostatic stabilization that prevents agglomeration mdpi.comresearchgate.net.

In the context of this compound, its application would involve the surface modification of nanoparticles, such as those of ZnO or TiO₂, to improve their dispersibility and stability in various media. The methoxy (B1213986) group could further influence the surface properties of the stabilized nanoparticles, such as their hydrophobicity and interaction with the surrounding matrix in a composite material. Studies on perfluorinated phosphonic acids have shown that such modifications can significantly increase the stability of ZnO nanoparticles mdpi.comresearchgate.net.

Proton Conduction in Hybrid Materials

The development of new proton-conducting materials is crucial for technologies like proton exchange membrane fuel cells (PEMFCs). Phosphonic acids are promising functional groups for incorporation into hybrid materials to facilitate proton transport.

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with potential applications in proton conduction nih.govresearchgate.net. The design of proton-conducting MOFs often involves the use of organic linkers functionalized with acidic groups, such as phosphonic acids acs.orgnih.gov. These acidic moieties can participate in hydrogen-bonding networks and provide proton charge carriers, which are essential for proton transport.

The incorporation of a linker like this compound into a MOF structure would introduce the phosphonic acid group, which can act as a proton source and facilitate proton hopping through the framework. The crystalline nature of MOFs allows for the creation of well-defined proton conduction pathways acs.orgnih.gov. The proton conductivity of such materials is typically dependent on factors like humidity and temperature. While specific MOFs based on this compound are not extensively reported, the general strategy of using phosphonate-based linkers is well-established for creating proton-conducting MOFs acs.orgnih.govrsc.org. The conductivity of these materials can be comparable to other phosphonic acid-functionalized MOFs, which typically exhibit proton conductivities in the range of 10⁻⁵ to 10⁻⁴ S/cm at room temperature and high humidity nih.gov.

Mechanisms of Proton Transport in this compound

The transport of protons in materials functionalized with phosphonic acid groups, such as this compound, is a complex process governed by the formation and rearrangement of extensive hydrogen-bonding networks. While direct experimental studies on the proton transport mechanisms specifically within this compound are not extensively documented in publicly available research, the fundamental principles of proton conduction in phosphonic acid-based materials provide a strong basis for understanding its behavior. The primary mechanisms at play are the Grotthuss and Vehicle mechanisms, often acting in concert.

The phosphonic acid group, -P(O)(OH)₂, is central to facilitating proton transport due to its ability to act as both a proton donor and acceptor, forming robust intermolecular hydrogen bonds. d-nb.inforesearchgate.net This creates pathways through which protons can move. The presence of the 3-methoxybenzyl group introduces additional electronic and steric factors that can influence the efficiency of these transport mechanisms.

The Grotthuss Mechanism

The Grotthuss mechanism, also known as the hopping mechanism, involves the transfer of a proton along a chain of hydrogen-bonded molecules through the concerted breaking and forming of covalent and hydrogen bonds. researchgate.netrsc.orgspringernature.com In the context of this compound, this would occur through the phosphonic acid moieties. A proton from one phosphonic acid group can "hop" to an adjacent one, leading to a cascade of proton transfers along a hydrogen-bonded chain. This process does not involve the bulk movement of the molecules themselves, but rather a structural rearrangement of the hydrogen-bond network. rsc.orgias.ac.in The efficiency of the Grotthuss mechanism is highly dependent on the proximity and orientation of the phosphonic acid groups, which dictates the strength and connectivity of the hydrogen-bond network. d-nb.info

The Vehicle Mechanism

In contrast, the Vehicle mechanism involves the diffusion of protonated species, or "vehicles," through the material. researchgate.netacs.org In hydrated systems, water molecules are the most common vehicles. Protons can attach to water molecules to form hydronium ions (H₃O⁺), which then move through the material, carrying the positive charge with them. acs.org The mobility of these vehicular species is a key factor in this mechanism. While often discussed in the context of aqueous environments, other small molecules with lone pair electrons can potentially act as proton vehicles. The mobility of the polymer or molecular backbone also plays a role in facilitating the movement of these proton carriers. d-nb.info

It is important to note that in many proton-conducting polymers, the Grotthuss and Vehicle mechanisms are not mutually exclusive and often operate simultaneously. researchgate.netacs.org The dominant mechanism can depend on factors such as the level of hydration, temperature, and the specific molecular architecture of the material.

The presence of the 3-methoxybenzyl group in this compound can influence these mechanisms in several ways. The methoxy group (-OCH₃) could potentially participate in the hydrogen-bonding network, although the oxygen in the P=O and P-OH groups of the phosphonic acid is generally a stronger hydrogen bond acceptor. The steric bulk of the benzyl (B1604629) group may affect the packing of the molecules and, consequently, the organization and efficiency of the hydrogen-bond network necessary for proton transport. d-nb.info Furthermore, the electronic properties of the methoxy and benzyl groups can influence the acidity of the phosphonic acid protons, which in turn affects the energetics of proton transfer. nih.gov

Table 1: Comparison of Proton Transport Mechanisms in Phosphonic Acid-Based Materials

FeatureGrotthuss MechanismVehicle Mechanism
Fundamental Process Proton hopping along a hydrogen-bond network. researchgate.netspringernature.comDiffusion of protonated species (e.g., H₃O⁺). researchgate.netacs.org
Molecular Movement No bulk molecular diffusion; involves rearrangement of bonds. rsc.orgInvolves the physical movement of "vehicle" molecules. acs.org
Key Requirement A continuous and well-oriented hydrogen-bond network. d-nb.infoMobile proton carriers and a medium that allows their diffusion. acs.org
Influencing Factors Proximity and orientation of functional groups, temperature. d-nb.infoConcentration of vehicle molecules (e.g., water content), temperature, backbone mobility. d-nb.infoacs.org
Activation Energy Generally lower activation energy. researchgate.netGenerally higher activation energy. researchgate.net

Mechanistic Biochemical and Biological Studies

Enzyme Interaction Mechanisms

The phosphonic acid moiety is a key pharmacophore that mimics the phosphate (B84403) group of natural substrates, enabling these compounds to interact with the active sites of phosphate-metabolizing enzymes.

Research on derivatives of benzylphosphonic acid has shed light on their inhibitory mechanisms against phosphatases. For instance, studies on α-aminobenzylphosphonic acid derivatives have demonstrated potent inhibition of human prostatic acid phosphatase nih.govnih.gov. The enhanced potency of these compounds is attributed to a combination of favorable interactions, including those with the phosphate-binding region of the enzyme and hydrophobic interactions from the benzyl (B1604629) group nih.gov. This suggests that the benzyl ring of 3-methoxybenzylphosphonic acid likely interacts with a hydrophobic pocket within the enzyme's active site.

Furthermore, a study on diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid derivatives, which also contain a methoxy-substituted phenyl ring, revealed that these compounds act as inhibitors of red kidney bean purple acid phosphatase. Kinetic analysis showed that these compounds exhibit mixed or noncompetitive inhibition, depending on the nature of other substituents researchgate.net. This indicates that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex, a characteristic of noncompetitive inhibitors libretexts.orgyoutube.com. While this study focused on 4-methoxy derivatives, it provides a plausible model for the inhibitory kinetics of this compound.

The binding of these phosphonate (B1237965) inhibitors is thought to involve the interaction of the negatively charged phosphonate group with positively charged residues or metal ions in the enzyme's active site, mimicking the binding of the natural phosphate substrate. The benzyl group, in this context, would occupy an adjacent hydrophobic pocket, and the nature and position of substituents on this ring would influence the binding affinity and selectivity.

Phosphonic acids are well-established mimics of phosphate-containing substrates. By replacing the labile P-O-C bond of a phosphate ester with a more stable P-C bond, phosphonates can act as competitive inhibitors that block the active site of an enzyme.

While there is no direct evidence in the searched literature for the specific use of this compound as a substrate mimic or transition state analogue, the fundamental principle of phosphonates acting as phosphate mimics is central to their mechanism of action. Their structural similarity to the tetrahedral transition state of phosphate ester hydrolysis allows them to bind tightly to the active site of phosphatases, thus inhibiting their catalytic activity.

Structure-Activity Relationship (SAR) Studies for Biochemical Interactions

The biological activity of benzylphosphonic acid derivatives is highly dependent on the nature and position of substituents on the benzyl ring.

Studies on α-(N-benzylamino)benzylphosphonic acids have highlighted the importance of stereochemistry and the presence of both the phosphonate and benzyl groups for potent inhibition of prostatic acid phosphatase nih.govnih.govresearchgate.net. Replacement of the phosphonic acid moiety with a phosphinic or carboxylic acid leads to a significant reduction in potency, underscoring the critical role of the phosphonate group in binding to the enzyme's active site nih.gov.

The development of potent and selective enzyme inhibitors often relies on the structural optimization of a lead compound. While specific studies detailing the optimization of this compound as a chemical lead were not identified, the general principles of drug design suggest that modifications to the methoxybenzyl group could be explored to enhance inhibitory activity. For example, altering the position or nature of the substituent on the benzyl ring could lead to improved interactions with the enzyme's active site.

Bioisosteric Replacement Studies in Biochemical Systems

Bioisosterism is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving its biological activity or pharmacokinetic profile researchgate.netufrj.brnih.gov.

There is no specific information available in the searched results regarding bioisosteric replacement studies of the 3-methoxy group in this compound. However, in the broader context of drug design, a methoxy (B1213986) group can be replaced by other functionalities such as a hydroxyl, a fluorine, or a small alkyl group to probe the importance of hydrogen bonding, electronic effects, and steric bulk at that position. Such studies would be crucial to fully understand the role of the 3-methoxy group in the biochemical interactions of this compound and to design more potent and selective inhibitors.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of scientific literature on 3-Methoxybenzylphosphonic acid is limited, with much of the understanding derived from broader studies on benzylphosphonic acids and other substituted analogues. Research has primarily focused on the synthesis of its diethyl ester precursor, (3-Methoxybenzyl)phosphonic acid diethyl ester. General studies on phosphonic acids highlight their importance as structural analogues to phosphates, leading to a wide range of applications. beilstein-journals.orgnih.gov These compounds are recognized for their bioactive properties and their utility in the design of supramolecular materials and for the functionalization of surfaces. beilstein-journals.orgnih.gov

Substituted benzylphosphonic acids have been investigated for their potential as enzyme inhibitors, including as protein tyrosine phosphatase inhibitors. nih.govscbt.com This suggests a potential avenue for future investigation into the specific biological activities of the 3-methoxy substituted variant. The broader class of organophosphonates has also been explored for antimicrobial activities. nih.gov

Emerging Avenues in Synthetic Strategies

The synthesis of phosphonic acids can be approached through various methods, with the most common being the hydrolysis of the corresponding dialkyl phosphonates. beilstein-journals.orgnih.gov For this compound, this would involve the hydrolysis of its diethyl ester.

Emerging synthetic strategies in organophosphorus chemistry that could be applied to the synthesis of this compound and its derivatives include:

Palladium-catalyzed cross-coupling reactions: These methods offer efficient ways to form carbon-phosphorus bonds, providing a versatile route to a variety of substituted benzylphosphonates. researchgate.net

Microwave-assisted synthesis: This technique can accelerate reaction times and improve yields for reactions such as the Michaelis-Arbuzov reaction, a key step in the synthesis of many phosphonates.

Flow chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher purity and more scalable syntheses of phosphonic acids and their precursors.

Future research will likely focus on developing more efficient, selective, and environmentally friendly synthetic routes to this compound and other similar compounds.

Advanced Characterization Techniques for Complex Systems

The characterization of this compound and its potential complexes would rely on a suite of standard and advanced analytical techniques.

Technique Information Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Crucial for structural elucidation, with ³¹P NMR being particularly important for confirming the presence and chemical environment of the phosphonic acid group. ¹H and ¹³C NMR provide information on the organic backbone of the molecule.
Infrared (IR) Spectroscopy Used to identify the characteristic P=O and P-O-H stretching vibrations of the phosphonic acid moiety.
Mass Spectrometry (MS) Determines the molecular weight and provides information on the fragmentation pattern, aiding in structural confirmation.
X-ray Crystallography Provides detailed information on the three-dimensional structure of the compound in its solid state, including bond lengths and angles.
Elemental Analysis Confirms the elemental composition of the synthesized compound.

For more complex systems, such as metal complexes or surface-functionalized materials incorporating this compound, advanced techniques would be necessary:

Solid-State NMR: To characterize the compound when incorporated into solid matrices.

X-ray Photoelectron Spectroscopy (XPS): To analyze the surface composition and chemical states of elements in functionalized materials.

Scanning Probe Microscopy (e.g., AFM, STM): To visualize the morphology of surfaces modified with the phosphonic acid.

Prospects for Novel Applications in Materials Science and Biochemical Research

The unique properties of the phosphonic acid group suggest several potential applications for this compound in both materials science and biochemical research.

Materials Science:

Phosphonic acids are known for their strong binding affinity to metal oxide surfaces. specificpolymers.com This property makes this compound a candidate for:

Surface Modification: It could be used to modify the surface properties of materials like titanium dioxide, indium tin oxide, and iron oxides to control wettability, corrosion resistance, and biocompatibility. specificpolymers.comresearchgate.net

Nanoparticle Functionalization: It can act as a capping agent to stabilize and functionalize nanoparticles, enabling their dispersion in various media and imparting specific functionalities.

Development of Hybrid Organic-Inorganic Materials: The phosphonic acid group can act as a linker to create hybrid materials with tailored optical, electronic, or catalytic properties. researchgate.net

Biochemical Research:

The structural similarity of the phosphonic acid group to the phosphate (B84403) group makes it a valuable tool in biochemical and medicinal chemistry research. beilstein-journals.orgnih.gov Potential applications for this compound include:

Enzyme Inhibition: As a phosphate mimic, it could be investigated as an inhibitor of enzymes that process phosphate-containing substrates, such as phosphatases and kinases. nih.gov Substituted benzylphosphonic acids have already shown promise as autotaxin inhibitors. nih.gov

Drug Delivery: The phosphonic acid moiety can be used to target bone tissues, suggesting that derivatives of this compound could be developed for the targeted delivery of therapeutic agents.

Biochemical Probes: Labeled versions of this compound could be synthesized and used as probes to study biological processes involving phosphate recognition.

The exploration of these applications is still in its early stages and represents a fertile ground for future research endeavors.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Methoxybenzylphosphonic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling phosphonic acid precursors with methoxybenzyl derivatives. The Arbuzov or Michaelis-Becker reactions are common for introducing the phosphonate group. Optimization requires controlling stoichiometry (e.g., molar ratios of benzyl halides to phosphite esters), temperature (40–80°C), and inert atmosphere (argon/nitrogen) to minimize hydrolysis . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/³¹P NMR : Verify methoxy (δ 3.8–4.0 ppm) and benzyl-phosphonate (δ 25–30 ppm for ³¹P) groups .
  • FT-IR : Confirm P=O stretching (~1200 cm⁻¹) and aromatic C-H bending (~700 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₈H₁₁O₄P) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is hygroscopic and degrades under heat (>80°C) or acidic/alkaline conditions. Store in airtight containers at 2–8°C with desiccants (silica gel). Stability tests via accelerated aging (40°C/75% RH for 14 days) and HPLC monitoring can identify decomposition products (e.g., methoxyphenyl derivatives) .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?

  • Methodological Answer : Discrepancies may arise from solvent polarity (DMF vs. THF) or catalyst choice (Pd vs. Ni). Systematically test variables:

  • Conduct kinetic studies (e.g., in situ ³¹P NMR to track reaction progress).
  • Compare ligand effects (e.g., bipyridine vs. phosphine ligands).
  • Use computational models (DFT) to predict electronic effects of the methoxy group on phosphonate activation .

Q. What experimental strategies are effective for studying the compound’s coordination chemistry with transition metals?

  • Methodological Answer :

  • Titration Calorimetry : Measure binding constants (K) with Cu²⁺/Fe³⁺ in aqueous/organic solvents.
  • X-ray Crystallography : Co-crystallize with metal salts (e.g., ZnCl₂) to resolve coordination geometry.
  • Mössbauer Spectroscopy : Characterize iron-phosphonate complexes for oxidation state analysis .

Q. How can researchers mitigate interference from this compound in bioactivity assays (e.g., enzyme inhibition studies)?

  • Methodological Answer :

  • Control Experiments : Use phosphonate-free analogs to isolate target effects.
  • Chelation Studies : Add EDTA to exclude metal-dependent interference.
  • Dose-Response Curves : Identify non-specific binding via IC₅₀ shifts at high concentrations (>1 mM) .

Safety and Compliance

Q. What personal protective equipment (PPE) and engineering controls are essential when handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use N95 respirators if airborne particles are generated .
  • Engineering Controls : Fume hoods for synthesis/purification; secondary containment for spill management.
  • Waste Disposal : Neutralize with calcium carbonate before disposal in designated chemical waste containers .

Data Interpretation and Reproducibility

Q. Why might NMR spectra of this compound show unexpected splitting patterns?

  • Methodological Answer : Dynamic effects (e.g., rotamer interconversion of the benzyl group) or paramagnetic impurities (e.g., trace metals) can cause splitting. Solutions include:

  • Temperature Variation : Acquire spectra at 25°C and −20°C to identify temperature-dependent shifts.
  • Sample Filtration : Use Chelex resin to remove metal contaminants .

Regulatory Considerations

Q. Does this compound fall under any chemical weapons convention (CWC) schedules?

  • Methodological Answer : While not explicitly listed in CWC schedules, structurally related phosphonates (e.g., methylphosphonic acid derivatives) are Schedule 2 compounds. Researchers must document end-use declarations and restrict transfers to authorized facilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.